![molecular formula C14H7ClFNO2 B6400831 MFCD18320203 CAS No. 1261938-71-9](/img/structure/B6400831.png)
MFCD18320203
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Overview
Description
The compound “MFCD18320203” is known as 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid. This compound is characterized by its unique structure, which includes a chloro group, a cyano group, and a fluorophenyl group attached to a benzoic acid core. It is primarily used in various chemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-cyano-2-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction using copper(I) chloride.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the benzoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 5-Chloro-3-(3-carboxy-2-fluorophenyl)benzoic acid.
Reduction: Formation of 5-Chloro-3-(3-amino-2-fluorophenyl)benzoic acid.
Substitution: Formation of 5-Hydroxy-3-(3-cyano-2-fluorophenyl)benzoic acid.
Scientific Research Applications
5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 5-Chloro-3-(3-cyano-2-methylphenyl)benzoic acid
- 5-Chloro-3-(3-cyano-2-chlorophenyl)benzoic acid
- 5-Chloro-3-(3-cyano-2-bromophenyl)benzoic acid
Comparison: Compared to its similar compounds, 5-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Properties
IUPAC Name |
3-chloro-5-(3-cyano-2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-17)13(12)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJBRBANPTXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689847 |
Source
|
Record name | 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-71-9 |
Source
|
Record name | 5-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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